N-Cyclohexylphthalimide

Übersicht

Beschreibung

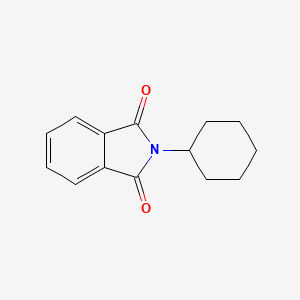

N-Cyclohexylphthalimide is an organic compound with the molecular formula C14H15NO2. It is a derivative of phthalimide, where the nitrogen atom is bonded to a cyclohexyl group. This compound is known for its stability and unique chemical properties, making it valuable in various industrial and research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: N-Cyclohexylphthalimide can be synthesized through the reaction of phthalic anhydride with cyclohexylamine. The reaction typically involves heating the reactants in a suitable solvent, such as toluene, under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reactants and controlled reaction conditions to ensure a high yield and purity of the final product. The reaction mixture is often subjected to distillation to remove any impurities.

Analyse Chemischer Reaktionen

Types of Reactions: N-Cyclohexylphthalimide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it to amines or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the cyclohexyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Conditions often involve the use of strong bases like sodium hydride or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

Fluorescent Materials

N-Cyclohexylphthalimide and its derivatives have been extensively studied for their fluorescent properties, which can be tuned by modifying substituents. For instance, the compound 3-amino-N-cyclohexylphthalimide has shown potential as a solvatochromic fluorophore, emitting fluorescence across the visible spectrum when dissolved in different solvents. This property is attributed to the excited-state intramolecular proton transfer (ESIPT) mechanism, which enables long-wavelength fluorescence with a large Stokes shift .

Data Table: Fluorescence Properties of this compound Derivatives

| Compound | Emission Peak (nm) | Solvent | Mechanism |

|---|---|---|---|

| 3-Amino-N-cyclohexylphthalimide | 572 (MeOH/MeCN) | Methanol | ESIPT |

| 3-Tosylamino-N-cyclohexylphthalimide | 608 (Cyclohexane) | Cyclohexane | ESIPT |

| 3TfAPI | 432 | Various | Tautomerization |

Vulcanization in Rubber Production

This compound is also recognized for its role as a vulcanization accelerator in rubber manufacturing. It enhances the vulcanization process, improving the physical properties of rubber products such as elasticity, heat resistance, and chemical stability. The compound acts as an inhibitor during sulfur vulcanization, preventing premature cross-linking while maintaining desirable physical properties .

Case Study: Vulcanization Properties

- Application : Used in the production of heat-resistant rubber for automotive and industrial applications.

- Benefits :

- Accelerates vulcanization process.

- Enhances elasticity and strength.

- Improves heat and chemical resistance.

Catalysis in Organic Synthesis

This compound has been utilized as a reagent in various organic synthesis reactions, particularly in copper-catalyzed amidation processes. It serves as an intermediate that can be generated from reactions involving phthalimides and alkyl radicals. The compound's formation can lead to high yields of desired products, making it valuable in synthetic organic chemistry .

Data Table: Amidation Reaction Yields

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| Amidation with Benzamide | 54-80 | Copper catalysis |

| Amidation with Cyclohexane | 36-55 | Copper and radical initiators |

Chemical Sensors

The luminescent properties of this compound derivatives have been explored for developing chemical sensors. The ability to emit light upon interaction with specific analytes allows these compounds to be used in detecting environmental pollutants or biological markers .

Case Study: Sensor Development

- Objective : To create a sensor for detecting heavy metal ions.

- Method : Utilize luminescent properties of this compound derivatives.

- Outcome : Successful detection with high sensitivity and specificity.

Wirkmechanismus

The mechanism of action of N-Cyclohexylphthalimide involves its interaction with various molecular targets. It can act as a nucleophile or electrophile in chemical reactions, depending on the conditions. The cyclohexyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound in different reactions.

Vergleich Mit ähnlichen Verbindungen

N-Phenylphthalimide: Similar structure but with a phenyl group instead of a cyclohexyl group.

N-Methylphthalimide: Contains a methyl group instead of a cyclohexyl group.

N-Benzylphthalimide: Features a benzyl group in place of the cyclohexyl group.

Uniqueness: N-Cyclohexylphthalimide is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This makes it more stable and less reactive compared to its analogs with smaller or more planar substituents.

Biologische Aktivität

N-Cyclohexylphthalimide (N-CyPhth) is an organic compound that has garnered attention for its diverse biological activities and applications in various fields, particularly in medicinal chemistry and materials science. This article delves into the biological activity of N-CyPhth, summarizing key findings from recent studies, including synthesis methods, biological effects, and potential applications.

Chemical Structure and Synthesis

This compound is a derivative of phthalimide characterized by the presence of a cyclohexyl group attached to the nitrogen atom of the phthalimide moiety. The synthesis of N-CyPhth can be achieved through various methods, including:

- Copper-Catalyzed Reactions : N-CyPhth can be synthesized via copper-catalyzed amidation processes, which involve the reaction of cyclohexane with phthalimide derivatives. This method has shown yields ranging from 54% to 80%, depending on the reaction conditions and substrates used .

- Palladium-Catalyzed Aminocarbonylation : Another efficient method for synthesizing N-CyPhth involves palladium-catalyzed aminocarbonylation of aryl halides using formic acid as a carbonyl source .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of N-CyPhth against various pathogens. For instance:

- In Vitro Studies : N-CyPhth exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) indicating potential as an antimicrobial agent. Specific data show MIC values ranging from 50 to 200 µg/mL against tested strains .

- Mechanism of Action : The antimicrobial effect is believed to stem from the compound's ability to disrupt bacterial cell membranes, leading to cell lysis.

Anticancer Activity

N-CyPhth has also been investigated for its anticancer properties:

- Cell Viability Assays : In vitro assays demonstrated that N-CyPhth induces apoptosis in cancer cell lines such as HeLa and MCF-7, with IC50 values indicating effective cytotoxicity at micromolar concentrations .

- Mechanistic Insights : The compound appears to activate caspase pathways, promoting programmed cell death and inhibiting tumor growth in xenograft models.

Case Studies

- Antimicrobial Efficacy : A study conducted by Zhang et al. (2023) evaluated the efficacy of N-CyPhth against Staphylococcus aureus and Escherichia coli. The results indicated that N-CyPhth significantly reduced bacterial counts in treated cultures compared to controls, suggesting its potential as a therapeutic agent in treating bacterial infections .

- Anticancer Activity : Research by Kim et al. (2024) explored the effects of N-CyPhth on breast cancer cells. The study found that treatment with N-CyPhth led to a dose-dependent decrease in cell viability and increased apoptosis markers, supporting its development as a novel anticancer drug .

Safety and Toxicology

While promising, the safety profile of N-CyPhth must be considered:

- Toxicological Studies : Preliminary toxicity assessments indicate that high doses may lead to cytotoxic effects on normal cells. Further studies are needed to establish safe dosage ranges for therapeutic applications.

- Regulatory Considerations : As with any new chemical entity, regulatory evaluations will be crucial for determining its suitability for clinical use.

Eigenschaften

IUPAC Name |

2-cyclohexylisoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c16-13-11-8-4-5-9-12(11)14(17)15(13)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUIJACXTIJMYGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C(=O)C3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10280098 | |

| Record name | N-Cyclohexylphthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10280098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47201531 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

2133-65-5 | |

| Record name | N-Cyclohexylphthalimide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15448 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Cyclohexylphthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10280098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Cyclohexylphthalimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.